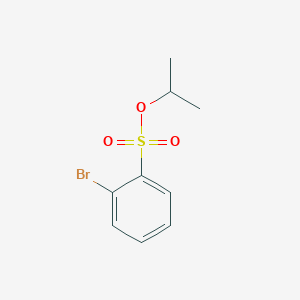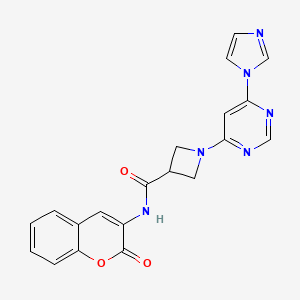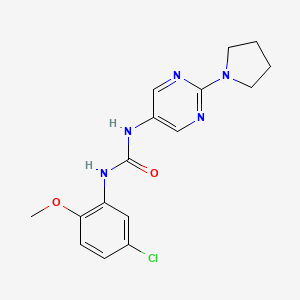
2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile, also known as 6-APA, is a synthetic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid, with a molecular weight of 307.14 g/mol and a melting point of 135-137°C. 6-APA is soluble in water and alcohol, and has been used in the synthesis of various compounds, including pharmaceuticals, fine chemicals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment and Environmental Pollution
The production of pesticides generates high-strength wastewater containing various toxic pollutants, including 2,4-dichlorophenyl derivatives. Studies have highlighted the efficacy of biological processes and granular activated carbon in removing these compounds from wastewater, potentially creating high-quality effluent that meets regulatory standards. This indicates the compound's relevance in environmental pollution control and the need for effective wastewater treatment strategies (Goodwin et al., 2018).
Antioxidant Capacity and Chemical Interactions
Research on the ABTS/PP decolorization assay has elucidated the reaction pathways of antioxidants, which can form coupling adducts with radical cations. This insight into antioxidant reactions is crucial for understanding how compounds like 2-(6-Anilino-3-pyridazinyl)-2-(2,4-dichlorophenyl)acetonitrile might interact in various chemical environments, potentially affecting their antioxidant capacity (Ilyasov et al., 2020).
Organic Solvent Effects on Chemical Properties
The review on the effects of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes offers insight into how changes in organic modifier content (e.g., acetonitrile or methanol) affect the chemical properties of compounds, including potentially those similar to this compound. This knowledge is essential for accurate analytical chemistry applications, ensuring the proper assessment of chemical behavior in various solutions (Subirats et al., 2007).
Role in Antithrombotic Medication Synthesis
Although not directly mentioned, the synthesis and application of pyridazinone compounds, like ABT-963, demonstrate the chemical versatility and potential therapeutic applications of related structures. These compounds act as selective COX-2 inhibitors, suggesting that derivatives of this compound may also have significant pharmacological properties worth exploring (Asif, 2016).
Eigenschaften
IUPAC Name |
2-(6-anilinopyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4/c19-12-6-7-14(16(20)10-12)15(11-21)17-8-9-18(24-23-17)22-13-4-2-1-3-5-13/h1-10,15H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHINRBSLSPSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)
![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)


![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)

![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)